N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide
Overview
Description
N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.183778013 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Melanoma Imaging and Therapy
Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been investigated for their potential in melanoma imaging and therapy. These compounds, particularly when modified with phenyl substituents, demonstrate high uptake and tissue selectivity in melanoma metastases, offering promising avenues for both diagnostic imaging and radionuclide therapy. Notably, their melanoma uptake is significantly higher compared to existing benzamides, suggesting their utility in enhancing melanoma imaging precision and therapeutic efficacy (Eisenhut et al., 2000).
Antimicrobial Agents
New derivatives of benzamide, particularly focusing on 2-substituted benzimidazole, benzoxazole, and benzothiazole, have been synthesized and evaluated for their antimicrobial properties. These compounds, prepared from p-N,N-diethyl amino salicylaldehyde and various substituted o-phenylenediamines, have shown significant antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents (Padalkar & Gupta, 2016).
Anticonvulsant Activity
Ameltolide analogues, including 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds exhibit superior efficacy compared to phenytoin in maximal electroshock seizure tests, highlighting their potential as effective anticonvulsant agents. Notably, their oral administration efficacy suggests a promising direction for developing new treatments for epilepsy (Lambert et al., 1995).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have been synthesized, demonstrating remarkable antiavian influenza virus activity. These novel compounds offer a new pathway for the development of antiviral agents, particularly against bird flu influenza strains, signifying a crucial step forward in the fight against viral pandemics (Hebishy et al., 2020).
Advanced Polymer Materials
In polymer science, benzamide derivatives have been utilized in the synthesis of well-defined aramides and block copolymers with low polydispersity. This approach leverages phenyl 4-(4-octyloxybenzylamino)benzoate derivatives for chain-growth polycondensation, enabling the creation of polymers with precise molecular weights and structural characteristics. Such advancements pave the way for developing new materials with tailored properties for various applications (Yokozawa et al., 2002).
Properties
IUPAC Name |
N,N-diethyl-2-(3-phenylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-22(4-2)20(24)17-12-8-9-13-18(17)21-19(23)15-14-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDXIHGJUKJTNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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